4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1015609-91-2) is a highly specialized, pre-functionalized building block featuring a trimethylsilyl (TMS)-protected alkyne on a 7-azaindole core. The 7-azaindole scaffold is a premier bioisostere for purines and indoles, extensively utilized in the design of hinge-binding kinase inhibitors targeting JAK, BRAF, and FAK pathways [1]. By providing the alkyne handle in a protected, shelf-stable format at the C4 position, this compound allows process chemists and library synthesis teams to bypass complex, early-stage palladium-catalyzed cross-coupling reactions. For procurement, sourcing this advanced intermediate directly accelerates drug discovery campaigns by providing a reliable, ready-to-activate precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or downstream Sonogashira couplings[2].
Substituting this compound with cheaper upstream halides, such as 4-bromo- or 4-chloro-1H-pyrrolo[2,3-b]pyridine, introduces significant process inefficiencies. Performing a Sonogashira coupling on an unprotected 4-halo-7-azaindole often results in sluggish conversion and poor yields due to competitive coordination of the basic azaindole nitrogen with palladium catalysts, typically necessitating an additional N-protection step (e.g., using SEM or TIPS groups) prior to coupling[1]. Conversely, attempting to substitute with the fully deprotected 4-ethynyl-1H-pyrrolo[2,3-b]pyridine introduces severe storage and handling risks; terminal alkynes on electron-rich heterocycles are notoriously prone to oxidative Glaser homocoupling and polymerization upon prolonged storage [2]. The TMS-protected variant strikes the optimal balance, offering indefinite shelf stability while allowing for rapid, quantitative in situ deprotection immediately prior to downstream functionalization.
Procuring the pre-functionalized TMS-alkyne eliminates the need for an upstream Sonogashira coupling on the 7-azaindole core. When starting from 4-bromo-1H-pyrrolo[2,3-b]pyridine, the installation of the ethynyl group typically requires expensive Pd(PPh3)2Cl2/CuI catalyst systems, elevated temperatures (45–80 °C), and often prior N-protection to achieve acceptable yields[1]. By sourcing 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine directly, process chemists save 1 to 2 synthetic steps and completely remove palladium from this stage of the synthesis, which simplifies downstream heavy metal scavenging and purification [2].
| Evidence Dimension | Synthetic steps and catalyst requirement for C4-alkyne installation |
| Target Compound Data | 0 steps (ready for in situ deprotection/click); 0 ppm Pd added |
| Comparator Or Baseline | 4-bromo-1H-pyrrolo[2,3-b]pyridine (requires 1-2 steps, Pd/Cu catalysts, and potential N-protection) |
| Quantified Difference | Saves 1-2 synthetic steps and eliminates early-stage palladium usage |
| Conditions | Standard parallel synthesis or scale-up of 4-substituted 7-azaindoles |
Eliminating early-stage palladium catalysis reduces cost of goods (COGs), accelerates cycle times, and minimizes heavy metal contamination risks in pharmaceutical intermediates.
The trimethylsilyl (TMS) protecting group provides essential steric bulk that prevents the degradation pathways common to terminal alkynes. Unprotected 4-ethynyl-1H-pyrrolo[2,3-b]pyridine is highly reactive and susceptible to oxidative Glaser homocoupling or polymerization when stored at room temperature or exposed to trace oxygen, leading to significant purity degradation over time [1]. In contrast, 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine exhibits excellent long-term shelf stability at standard storage conditions, maintaining >95% purity without the need for rigorous cryogenic storage or pre-use repurification [2].
| Evidence Dimension | Long-term storage stability and purity retention |
| Target Compound Data | Stable for months with >95% purity retention under standard conditions |
| Comparator Or Baseline | 4-ethynyl-1H-pyrrolo[2,3-b]pyridine (terminal alkyne, prone to rapid degradation and homocoupling) |
| Quantified Difference | Prevents >10-20% yield loss due to spontaneous polymerization during storage |
| Conditions | Extended storage prior to library synthesis or scale-up |
Procurement of the TMS-protected alkyne ensures batch-to-batch reproducibility and eliminates the need for pre-use repurification, which is critical for high-throughput screening libraries.
4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is highly optimized for one-pot deprotection-cycloaddition protocols. Treatment with mild bases (e.g., K2CO3 in methanol) or fluoride sources (e.g., TBAF) quantitatively removes the TMS group in situ, allowing immediate capture of the transient terminal alkyne by azides in a CuAAC reaction. This one-pot approach routinely delivers triazole-substituted 7-azaindoles in excellent yields (>85-95%) [1]. Attempting to isolate the intermediate terminal alkyne often results in handling losses of 15-25% due to its instability during workup and purification [2].
| Evidence Dimension | Overall yield of downstream triazole products |
| Target Compound Data | >85-95% yield via one-pot deprotection/CuAAC |
| Comparator Or Baseline | Stepwise isolation of terminal alkyne (typically 60-75% overall yield due to intermediate loss) |
| Quantified Difference | ~15-20% improvement in overall yield for click-chemistry products |
| Conditions | CuAAC (Click chemistry) library synthesis |
Maximizing the yield of late-stage intermediates directly translates to higher throughput and lower material waste in drug discovery campaigns.
The compound is an ideal starting point for generating diverse libraries of JAK, BRAF, and FAK inhibitors. Its stable TMS-alkyne moiety allows for rapid, parallel one-pot deprotection and click chemistry (CuAAC) to explore the chemical space of 4-triazolyl-7-azaindoles without the bottleneck of upstream palladium couplings [1].
For process chemistry teams scaling up clinical candidates, starting with this pre-functionalized building block avoids the engineering challenges and costs associated with large-scale Sonogashira couplings, particularly the handling of volatile alkynes and the removal of palladium residues from the active pharmaceutical ingredient (API) [2].
The compound is specifically suited for synthesizing triazole-derived bioisosteres of established drugs like Ruxolitinib. The 7-azaindole core mimics the hinge-binding motif of pyrrolo[2,3-d]pyrimidines, while the alkyne handle provides a versatile vector for tuning kinase selectivity profiles [1].